

# Ethyl 5-nitroindole-2-carboxylate: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Ethyl 5-nitroindole-2-carboxylate

Cat. No.: B057345

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethyl 5-nitroindole-2-carboxylate**, a key chemical intermediate with significant applications in pharmaceutical research and development. This document covers its commercial availability, detailed synthesis protocols, and its role in the development of novel therapeutics, particularly in oncology.

### **Commercial Availability**

**Ethyl 5-nitroindole-2-carboxylate** is readily available from a variety of chemical suppliers. It is typically sold as a yellow to brown powder with purity levels of 98% or higher. Researchers can source this compound from vendors specializing in pharmaceutical intermediates and research chemicals. Below is a summary of key information for procurement.



Supplier	Examples	Typical	CAS	Molecular	Molecular
Category		Purity	Number	Formula	Weight
Chemical	Parchem, Chem-Impex, CymitQuimic a	≥98% (HPLC)	16732-57-	C11H10N2O	234.21 g/mol
Suppliers		[1]	3[1][2][3]	4[1][2]	[1]
Online Marketplaces & Manufacturer s	GlobalChem Mall, ChemicalBoo k, Echemi, iChemical, Chemwill Asia Co.,Ltd. [2][4][5][6]	99%[2][5]	16732-57- 3[2][4][5][6]	C11H10N2O 4[2][5]	234.20800 g/mol [2]

#### Physical and Chemical Properties:

Property	Value
Appearance	Yellow to brown powder[4][6]
Melting Point	220-225 °C[5][6]
Boiling Point	429.5 °C at 760 mmHg (estimate)[6]
Solubility	Negligible in water[5][6]
Storage	Store at 0-8 °C[1]

## **Experimental Protocols**

The synthesis of **Ethyl 5-nitroindole-2-carboxylate** is well-documented, with the Fischer indole synthesis being a common and efficient method.

# Synthesis of Ethyl 5-nitroindole-2-carboxylate via Fischer Indole Synthesis



This protocol is adapted from established synthetic procedures.[4][7]

#### **Reaction Scheme:**

p-Nitrophenylhydrazine + Ethyl pyruvate → Ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate → Ethyl 5-nitroindole-2-carboxylate

#### Materials:

- p-Nitrophenylhydrazine hydrochloride
- Ethyl pyruvate
- Polyphosphoric acid (PPA)
- Ethanol
- Ice water
- 500 mL three-necked flask
- Mechanical stirrer
- · Heating mantle
- Filtration apparatus
- Vacuum drying oven

#### Procedure:

• Formation of Hydrazone: A condensation reaction is first carried out between pnitrophenylhydrazine hydrochloride and ethyl pyruvate.[7] An aqueous solution of pnitrophenylhydrazine hydrochloride is reacted with an ethanolic solution of ethyl pyruvate at a temperature of 20-60°C for 20-60 minutes.[7] The resulting intermediate, ethyl 2-(2-(4nitrophenyl)hydrazono)propanoate, is then collected.[7]

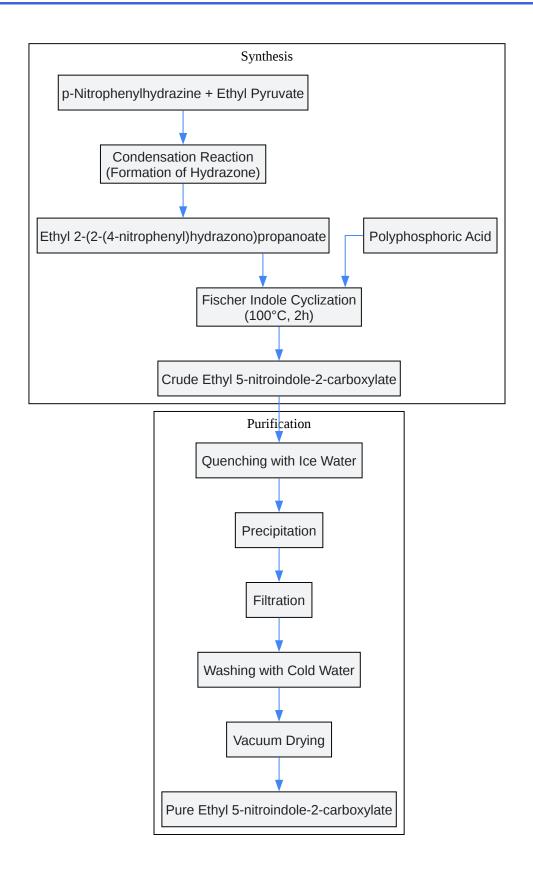


- Cyclization: To a dry 500 mL three-necked flask, add the synthesized ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate (10 g, 0.042 mol).[4]
- Under mechanical stirring, slowly add polyphosphoric acid (110 g).[4]
- Heat the mixture to 100 °C and maintain this temperature for 2 hours.[4]
- Monitor the reaction progress using thin-layer chromatography (TLC).[4]
- Work-up and Purification: Once the reaction is complete, stop the heating and allow the mixture to cool to room temperature.[4]
- Slowly and carefully pour the reaction mixture into a large volume of ice water to quench the reaction and precipitate the product.[4]
- Collect the precipitate by filtration and wash the filter cake with cold water.[4]
- Dry the resulting green solid product, Ethyl 5-nitroindole-2-carboxylate, in a vacuum drying oven.[4]

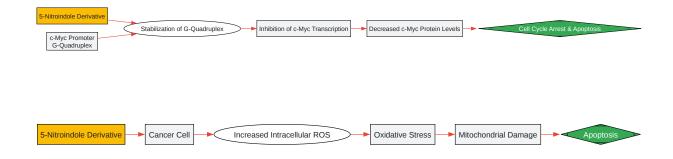
Expected Yield: 8.9 g (90.2%).[4]

## **Workflow for Synthesis and Purification**









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